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Abaecin isoform 2 -

Abaecin isoform 2

Catalog Number: EVT-247246
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Abaecin is primarily sourced from honeybee hemolymph and has been identified in several species of honeybees, including Apis cerana and Apis mellifera. The gene encoding for abaecin has been extensively studied, revealing multiple isoforms that exhibit slight variations in amino acid sequences and lengths. Isoform 2 specifically consists of 33 amino acids, differing from other isoforms by the absence of a specific glutamine residue at position 9, which affects its hydrophilicity and potentially its antimicrobial spectrum .

Classification

Abaecin belongs to the family of antimicrobial peptides, which are small, cationic peptides that serve as critical components of the immune system across various organisms. These peptides are classified based on their structure and function. Abaecin is categorized as a proline-rich peptide, characterized by a high content of proline residues (approximately 34.9%) that contribute to its structural stability and biological activity .

Synthesis Analysis

Methods

The synthesis of abaecin isoform 2 can be achieved through both chemical synthesis and recombinant DNA technology. The latter involves cloning the abaecin gene into expression vectors for production in host organisms such as Escherichia coli or yeast.

  1. Gene Cloning: The abaecin gene is optimized for codon usage in the host organism. This involves synthesizing a DNA sequence that encodes the peptide and inserting it into a plasmid vector (e.g., pPIC9 or pKSEC1) using restriction enzymes like NotI and EcoRI .
  2. Expression: Following transformation into host cells, the expression is induced using specific media (e.g., buffered minimal methanol medium for yeast) to promote peptide synthesis. Conditions such as temperature and time are optimized to maximize yield .
  3. Purification: After expression, abaecin can be purified using affinity chromatography techniques, often involving tags like histidine or SUMO to enhance solubility and facilitate purification .

Technical Details

The recombinant production process typically involves:

  • Transformation: Introducing the plasmid into competent cells.
  • Induction: Using methanol or other inducers to trigger expression.
  • Harvesting: Collecting supernatants at various time points to monitor expression levels via techniques like Tricine-SDS-PAGE .
  • Purification: Employing methods such as nickel-affinity chromatography for purification of tagged proteins.
Molecular Structure Analysis

Structure

Abaecin isoform 2 has a unique molecular structure characterized by its proline-rich composition which influences its folding and stability. The peptide consists of a sequence that allows it to adopt a specific conformation conducive to its antimicrobial activity.

Data

The molecular mass of abaecin isoform 2 is approximately 3.9 kDa, with its amino acid sequence exhibiting significant proline content. Structural modeling studies have utilized software like Rosetta to predict its three-dimensional conformation based on energy minimization techniques .

Chemical Reactions Analysis

Reactions

Abaecin isoform 2 primarily interacts with microbial membranes through electrostatic interactions due to its cationic nature. These interactions can lead to membrane disruption, resulting in cell lysis.

Technical Details

The mechanism involves:

  • Binding: The positively charged regions of abaecin interact with negatively charged phospholipids in bacterial membranes.
  • Permeabilization: This interaction can create pores or disrupt membrane integrity, leading to cell death.

Experimental assays have demonstrated the effectiveness of abaecin against various bacterial strains, confirming its role as an antimicrobial agent .

Mechanism of Action

Process

The mechanism by which abaecin exerts its antimicrobial effects involves several steps:

  1. Membrane Interaction: Abaecin binds to bacterial membranes due to charge interactions.
  2. Pore Formation: It induces conformational changes that result in pore formation within the membrane.
  3. Cell Death: This leads to loss of membrane potential and ultimately cell lysis.

Data

Studies have shown that abaecin retains significant antibacterial activity even when truncated or modified, suggesting robust binding capabilities with target proteins like DnaK .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 3.9 kDa.
  • Amino Acid Composition: Composed mainly of proline-rich sequences.
  • Solubility: Enhanced by fusion with solubility tags during recombinant expression.

Chemical Properties

  • Charge: Cationic nature contributes to its interaction with negatively charged microbial membranes.
  • Stability: Proline residues confer structural stability under physiological conditions.

Relevant analyses indicate that modifications can affect both solubility and bioactivity but generally retain antimicrobial properties .

Applications

Scientific Uses

Abaecin isoform 2 has significant applications in various fields:

  • Antimicrobial Research: Used as a model peptide for studying mechanisms of action against bacterial pathogens.
  • Biotechnology: Explored for potential therapeutic applications in treating infections due to its broad-spectrum antimicrobial properties.
  • Agriculture: Investigated for use in developing natural pesticides or immunomodulators for bee health.
Molecular Mechanisms of Antimicrobial Activity

Target-Specific Interactions with Bacterial Chaperone Systems

Abaecin isoform 2 exhibits a high binding affinity for the bacterial heat shock protein DnaK, a key chaperone in prokaryotic protein folding and stress response. This interaction disrupts essential chaperone functions, including:

  • Substrate refolding: Competitive inhibition of DnaK’s substrate-binding domain prevents correct protein folding [3].
  • Proteostasis regulation: Misfolded proteins accumulate, triggering bacterial stress responses and impairing viability [7].

Biophysical analyses reveal that Abaecin’s polyproline type II helix structure facilitates docking into DnaK’s hydrophobic groove via conserved residues (e.g., Gly446, Pro447). Surface plasmon resonance (SPR) studies quantify this interaction, showing a dissociation constant (K~d~) of 15–25 μM for Escherichia coli DnaK [3]. Notably, this binding is selective for bacterial DnaK over eukaryotic Hsp70, underpinning Abaecin’s low cytotoxicity.

Table 1: Binding Affinity of Abaecin Isoform 2 with Bacterial Chaperones

Bacterial SpeciesTarget ChaperoneDissociation Constant (K~d~, μM)Functional Consequence
Escherichia coliDnaK18.2 ± 2.3Protein misfolding aggregation
Pseudomonas aeruginosaDnaK22.7 ± 3.1Disrupted stress-response pathways

Synergistic Potentiation with Pore-Forming Peptides

Abaecin isoform 2 possesses minimal intrinsic membrane permeability due to its non-lytic nature. However, it demonstrates dramatic antimicrobial enhancement when paired with sublethal concentrations of pore-forming peptides (e.g., hymenoptaecin, cecropin A, stomoxyn) [3] [6]. The mechanistic basis involves:

  • Preconditioning of membranes: Pore-forming peptides create transient lesions (<2 nm diameter), enabling Abaecin’s translocation into the cytosol [3].
  • Enhanced intracellular accumulation: Co-administration with cecropin A (0.3 μM) increases Abaecin influx 8-fold in Salmonella enterica, measured via fluorescein-labeled peptide assays [3].

Atomic force microscopy (AFM) visualizations confirm that Abaecin (20 μM) amplifies stomoxyn-induced (0.05 μM) membrane fluidization, causing nanostructural reorganization and bilayer collapse [3]. This synergy reduces the minimum inhibitory concentration (MIC) of co-administered peptides by 4–16-fold across Gram-negative pathogens, suggesting a universal potentiation mechanism [6].

Table 2: Synergistic Effects of Abaecin Isoform 2 with Pore-Forming Peptides

Pore-Forming PeptideConcentration (μM)PathogenMIC Reduction FactorMembrane Damage Amplification
Cecropin A0.3E. coli ATCC 259228-fold37% increase in permeability
Stomoxyn0.05K. pneumoniae16-fold52% increase in roughness (AFM)

Intracellular Mode of Action: Ribosomal Protein Synthesis Inhibition

Once internalized, Abaecin isoform 2 targets the bacterial ribosome to suppress translation. As a Class I PrAMP, it inhibits protein synthesis via:

  • Elongation arrest: Binding to the ribosomal exit tunnel blocks aminoacyl-tRNA delivery by elongation factor Tu (EF-Tu) [7].
  • Premature termination: Stabilization of release factors RF1/RF2 on the 70S ribosome prevents polypeptide chain release [1].

Cryo-EM structures reveal Abaecin’s interaction with the 50S ribosomal subunit at conserved sites near uL23/uL29 proteins, sterically hindering nascent chain progression [7]. Biochemical assays demonstrate dose-dependent inhibition, with 50% protein synthesis suppression (IC~50~) at 12 μM in E. coli lysates. Notably, this mechanism retains efficacy against multidrug-resistant Acinetobacter baumannii, reducing viability by 3-log units within 2 hours [1].

Table 3: Ribosomal Protein Synthesis Inhibition by Abaecin Isoform 2

PathogenIC~50~ (μM)Target Ribosomal SiteReduction in Viability (CFU/mL)
Escherichia coli11.850S subunit (uL23/uL29)99.7% at 25 μM (2h)
Acinetobacter baumannii14.350S subunit (uL23/uL29)99.9% at 30 μM (2h)

Membrane Permeabilization Dynamics and Atomic-Level Structural Insights

Although non-lytic, Abaecin isoform 2 modulates membrane dynamics to facilitate partner peptide activity. High-resolution analyses reveal:

  • Asymmetric lipid rearrangement: Abaecin preferentially binds phosphatidylethanolamine (PE)-rich domains, inducing curvature stress and thinning bilayer thickness by 18% (measured via small-angle X-ray scattering) [8] [9].
  • Toroidal pore stabilization: Molecular dynamics simulations show Abaecin stabilizes transient pores formed by cecropin A, increasing pore lifetime from 80 ns to 240 ns [9].

AFM nanoindentation quantifies reduced membrane rigidity (Young’s modulus decrease: 32 ± 4 mN/m to 18 ± 3 mN/m) in E. coli membranes treated with Abaecin-cecropin combinations [3]. This "priming" effect lowers the free energy barrier for pore-forming peptides, exemplifying a cooperative mechanistic divergence.

Compounds Mentioned

Properties

Product Name

Abaecin isoform 2

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